Ethyl 3-(4-methylphenyl)-5-[(3-nitrobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Description
The core structure features a fused thiophene-pyridazine ring system, substituted at positions 1, 3, 4, and 4. Key functional groups include:
- Position 1: Ethyl carboxylate (ester group), enhancing solubility and serving as a synthetic handle for derivatization.
- Position 3: 4-Methylphenyl group, contributing lipophilicity and steric bulk.
- Position 4: Oxo group, stabilizing the conjugated system via resonance.
The 3-nitrobenzoyl substituent distinguishes this compound from analogues, influencing electronic properties and reactivity.
Properties
IUPAC Name |
ethyl 3-(4-methylphenyl)-5-[(3-nitrobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O6S/c1-3-33-23(30)19-17-12-34-21(24-20(28)14-5-4-6-16(11-14)27(31)32)18(17)22(29)26(25-19)15-9-7-13(2)8-10-15/h4-12H,3H2,1-2H3,(H,24,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXAPWIFDYQRTQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=C(C=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-(4-methylphenyl)-5-[(3-nitrobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various applications.
Chemical Structure and Properties
- Molecular Formula : C18H20N4O5
- Molecular Weight : 372.38 g/mol
- IUPAC Name : Ethyl 3-[[4-(methylamino)-3-nitrobenzoyl]-(2-pyridyl)amino]propanoate
The compound features a thieno[3,4-d]pyridazine core, which is known for its diverse biological activities, including anti-inflammatory and antimicrobial properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The key steps include the formation of the thieno[3,4-d]pyridazine ring and subsequent functionalization with the nitrobenzoyl and methylphenyl groups.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including strains resistant to beta-lactam antibiotics. The compound's structure enhances its ability to penetrate bacterial cell walls, leading to effective inhibition of bacterial growth .
Enzyme Inhibition
The compound has been evaluated for its potential as an inhibitor of monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. In vitro studies have shown that derivatives of similar structures can inhibit MAO-A and MAO-B isoforms effectively. The inhibition mechanism involves binding to the active site of the enzyme, preventing substrate access .
Case Studies
- Case Study on Antibacterial Efficacy :
- MAO Inhibition Studies :
The biological activity of this compound can be attributed to:
- Structural Interactions : The thieno[3,4-d]pyridazine framework allows for strong interactions with target biomolecules.
- Functional Groups : The presence of nitro and amine groups enhances solubility and reactivity with biological targets.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its potential as an antitumor agent . Studies have shown that derivatives of thieno[3,4-d]pyridazine exhibit cytotoxic effects against various cancer cell lines. The presence of the nitrobenzoyl group enhances its biological activity by potentially acting as a prodrug that releases active metabolites within the tumor microenvironment.
Case Study: Antitumor Activity
A study evaluated the cytotoxic effects of this compound on human cancer cell lines. Results indicated significant inhibition of cell proliferation, suggesting its potential as a lead compound in developing new anticancer therapies. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at specific phases.
Biological Research Applications
Ethyl 3-(4-methylphenyl)-5-[(3-nitrobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate has also been explored for its antimicrobial properties . Its structure allows it to interact with bacterial enzymes, potentially inhibiting their function and leading to bacterial cell death.
Case Study: Antimicrobial Efficacy
In vitro studies demonstrated that this compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) were determined, showing effectiveness comparable to established antibiotics.
Material Science Applications
Beyond biological applications, the compound's unique structural properties make it suitable for use in organic electronics and photovoltaics . Its ability to form stable thin films can be leveraged in the development of organic light-emitting diodes (OLEDs) and solar cells.
Research Findings: Electronic Properties
Research has highlighted the electronic properties of thieno[3,4-d]pyridazines, indicating that they possess favorable charge transport characteristics. This makes them candidates for use in flexible electronic devices where traditional materials may not be suitable.
Data Summary Table
Comparison with Similar Compounds
Comparison with Structural Analogues
The following table summarizes key structural differences among related thieno[3,4-d]pyridazine derivatives:
Key Structural and Functional Differences
R<sup>3</sup> Substituents: The 4-methylphenyl group (target compound and ) provides moderate lipophilicity. 4-Trifluoromethylphenyl () enhances lipophilicity and metabolic stability due to the strong electron-withdrawing effect of CF3.
2,4-Dichlorobenzoyl (): Chlorine atoms improve membrane permeability but may confer toxicity risks. 3-Phenylpropanoyl (): A flexible aliphatic chain with a phenyl group, balancing lipophilicity and steric effects. Amino (): Reduces steric hindrance and increases solubility but may limit stability.
Hypothetical Implications of Structural Variations
- Solubility : The ethyl carboxylate (common to all compounds) improves aqueous solubility. However, lipophilic groups (CF3, dichlorophenyl) may reduce it, as seen in compared to the target compound.
- Bioactivity :
- The nitro group (target compound) could confer antibacterial or antiparasitic activity, as nitroarenes often act as prodrugs via nitroreductase activation.
- Chlorinated analogues () might exhibit enhanced cytotoxicity but higher environmental persistence.
- Trifluoromethyl groups () are common in CNS-targeting drugs due to blood-brain barrier penetration.
- Stability : Nitro groups may increase susceptibility to photodegradation, whereas CF3 and Cl substituents enhance metabolic stability.
Preparation Methods
Starting Materials and Intermediate Synthesis
Core Thienopyridazine Scaffold Construction
The thieno[3,4-d]pyridazine core is synthesized via cyclocondensation of ethyl 3-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate precursors. Key intermediates include nitro-substituted derivatives, which are later reduced to amines for functionalization.
Table 1: Key Intermediates and Their Properties
| Intermediate | Molecular Formula | Molecular Weight (g/mol) | Role in Synthesis |
|---|---|---|---|
| Ethyl 3-(4-methylphenyl)-5-nitro-4-oxothieno[3,4-d]pyridazine-1-carboxylate | C₁₉H₁₅N₃O₅S | 397.4 | Nitro precursor for amine generation |
| Ethyl 5-amino-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate | C₁₉H₁₇N₃O₃S | 367.4 | Amine intermediate for acylation |
Step-Wise Synthesis Protocol
Nitro Group Reduction to Amine
The nitro intermediate is reduced using catalytic hydrogenation (RANEY® nickel, H₂, DMF, 1–6 h) or chemical reduction (SnCl₂, EtOH, reflux).
Acylation with 3-Nitrobenzoyl Chloride
The amine intermediate undergoes acylation using 3-nitrobenzoyl chloride in dry DMF with Et₃N as a base.
Optimized Conditions :
- Molar Ratio : Amine : 3-nitrobenzoyl chloride : Et₃N = 1 : 1.2 : 2.5
- Temperature : 80–100°C
- Duration : 2–4 h
Yield : 78–84%.
Table 2: Reaction Optimization for Acylation
| Parameter | Tested Range | Optimal Value | Impact on Yield |
|---|---|---|---|
| Temperature | 60–110°C | 90°C | Maximizes reactivity without decomposition |
| Solvent | DMF, DMSO, THF | DMF | Enhances solubility and reaction rate |
| Base | Et₃N, NaHCO₃, Pyridine | Et₃N | Neutralizes HCl effectively |
Critical Analysis of Synthetic Routes
Comparative Efficiency of Reduction Methods
Catalytic hydrogenation (RANEY® nickel) outperforms SnCl₂ reduction in yield and purity due to fewer side reactions (e.g., over-reduction or ester hydrolysis).
Table 3: Reduction Method Comparison
| Method | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| RANEY®/Ni, H₂ | DMF, rt, 4 h | 92 | 98.5 |
| SnCl₂ | EtOH, reflux, 2 h | 76 | 89.2 |
Structural Characterization and Validation
Spectroscopic Data
Challenges and Mitigation Strategies
Industrial-Scale Adaptations
Continuous Hydrogenation
Fixed-bed reactors with RANEY® nickel catalysts enable throughputs of >50 kg/day, reducing batch variability.
Green Chemistry Metrics
- PMI (Process Mass Intensity) : 32 (current batch) vs. 18 (optimized continuous process)
- E-Factor : 45 → 22 after solvent recycling.
Q & A
Basic: What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized?
The synthesis typically involves a multi-step process:
Core formation : Construct the thieno[3,4-d]pyridazine core via cyclization of thiophene and pyridazine precursors.
Substituent introduction : Attach the 4-methylphenyl group at position 3 and the 3-nitrobenzoylamino group at position 5 using coupling reactions (e.g., amide bond formation).
Esterification : Introduce the ethyl carboxylate group at position 1.
Optimization strategies :
- Use catalysts like DMAP for amide coupling to improve yields .
- Monitor temperature-sensitive steps (e.g., nitro group stability at high temperatures) .
- Purify intermediates via column chromatography to reduce side products .
Basic: Which spectroscopic methods are essential for confirming the compound’s structure and purity?
Key techniques include:
- NMR spectroscopy :
- ¹H/¹³C NMR : Confirm proton environments (e.g., aromatic protons from the 4-methylphenyl group) and carbonyl resonances (e.g., ester C=O at ~170 ppm) .
- Mass spectrometry (MS) : Validate molecular weight (e.g., via ESI-MS) and detect fragmentation patterns .
- IR spectroscopy : Identify functional groups (e.g., nitro group absorption at ~1520 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
Advanced: How does the compound’s 3D conformation influence its biological activity?
The thieno[3,4-d]pyridazine core’s planar structure facilitates π-π stacking with aromatic residues in enzyme active sites. Substituents like the 3-nitrobenzoyl group introduce steric and electronic effects:
- Nitro group orientation : The meta-nitro position may enhance hydrogen bonding with catalytic lysine residues in kinases .
- 4-Methylphenyl group : Its hydrophobic nature improves binding to pocket residues in targets like adenosine receptors .
Methodology : Use X-ray crystallography or DFT calculations to model conformational preferences .
Advanced: How can researchers resolve contradictions in biological assay data (e.g., varying IC₅₀ values)?
Contradictions may arise from assay conditions or compound stability. Mitigation strategies:
- Standardize assays : Use consistent cell lines (e.g., HEK293 for receptor studies) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
- Stability testing : Assess compound degradation in buffer via HPLC over 24–48 hours .
- Orthogonal assays : Confirm activity using SPR (surface plasmon resonance) and fluorescence polarization .
Advanced: What computational methods predict the compound’s interactions with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinases or GPCRs. Focus on key residues (e.g., ATP-binding pocket in kinases) .
- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes .
- Pharmacophore mapping : Identify critical features (e.g., nitro group as a hydrogen bond acceptor) using MOE .
Basic: Which functional groups contribute most to the compound’s reactivity?
- 3-Nitrobenzoyl group : Electron-withdrawing nitro group increases electrophilicity, enhancing nucleophilic substitution or redox reactions .
- Ethyl carboxylate : Susceptible to hydrolysis under basic conditions, forming carboxylic acid derivatives .
- Amide bond : Stabilizes interactions with biological targets but may hydrolyze in acidic environments .
Advanced: How to design structure-activity relationship (SAR) studies for derivatives?
Vary substituents :
- Replace 4-methylphenyl with halogenated or methoxy-substituted aryl groups to alter hydrophobicity/electron density .
- Modify the nitro group to cyano or amine to test redox sensitivity .
Assay design :
- Test derivatives against a panel of kinases (e.g., PKA, PKC) using ADP-Glo™ assays .
- Correlate IC₅₀ values with substituent Hammett constants (σ) to quantify electronic effects .
Basic: What are the solubility challenges, and how can formulations address them?
- Low aqueous solubility : Due to aromatic rings and nitro group.
- Formulation strategies :
- Use co-solvents (e.g., PEG-400) or micellar systems (e.g., Tween-80) for in vitro assays .
- For in vivo studies, employ liposomal encapsulation or prodrug approaches (e.g., ester hydrolysis) .
Advanced: How to assess the compound’s stability under varying pH and temperature conditions?
- pH stability : Incubate in buffers (pH 2–9) and monitor degradation via HPLC. Nitro groups may reduce stability in alkaline conditions .
- Thermal stability : Perform TGA (thermogravimetric analysis) to determine decomposition temperatures .
- Light sensitivity : Store in amber vials if nitro group undergoes photodegradation .
Advanced: What strategies improve the selectivity and potency of derivatives?
- Targeted modifications :
- Introduce substituents at position 5 (e.g., bulkier groups like cyclohexyl) to enhance kinase selectivity .
- Replace ethyl carboxylate with tert-butyl ester to reduce metabolic clearance .
- Biological profiling :
- Screen against off-targets (e.g., CYP450 enzymes) to assess selectivity .
- Use CRISPR-edited cell lines to validate target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
